molecular formula C9H18O4S B14286761 Methanesulfonic acid;oct-3-yn-2-ol CAS No. 117487-36-2

Methanesulfonic acid;oct-3-yn-2-ol

Cat. No.: B14286761
CAS No.: 117487-36-2
M. Wt: 222.30 g/mol
InChI Key: XSVAWFSRDJEQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonic acid (CH₃SO₃H) is a strong organic sulfonic acid widely used in industrial and chemical applications. It is fully ionized in aqueous solutions, exhibiting a pKa of approximately -1.9, making it comparable in strength to sulfuric acid (H₂SO₄) but without its oxidative properties . This characteristic enhances its utility as a non-corrosive catalyst in organic synthesis, particularly in esterification, alkylation, and polymerization reactions . Methanesulfonic acid is also valued for its high solubility in water and polar solvents, biodegradability via marine methylotrophic bacteria (e.g., Strains TR3 and PSCH4), and role in sulfur cycling in marine environments . Industrially, it is employed in electroplating, battery electrolytes, and pharmaceutical salt formation (e.g., mesylates) .

Properties

CAS No.

117487-36-2

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

methanesulfonic acid;oct-3-yn-2-ol

InChI

InChI=1S/C8H14O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-5H2,1-2H3;1H3,(H,2,3,4)

InChI Key

XSVAWFSRDJEQNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C)O.CS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Molecular Architecture

Methanesulfonic acid;oct-3-yn-2-ol is hypothesized to exist as either a salt or ester derivative. The ester form, [(3S)-oct-1-yn-3-yl] methanesulfonate, has been structurally characterized with the molecular formula $$ \text{C}9\text{H}{16}\text{O}_3\text{S} $$ and a molecular weight of 204.29 g/mol. The compound features a chiral center at the third carbon of the octynyl chain, imparting stereochemical specificity critical for asymmetric synthesis.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}9\text{H}{16}\text{O}_3\text{S} $$
Molecular Weight 204.29 g/mol
Boiling Point 177°C (oct-3-yn-2-ol precursor)
Density 0.88 g/cm³ (precursor)
Optical Rotation Chiral (S-configuration)

Synthetic Methodologies

Direct Esterification via Acid Catalysis

A plausible route involves the direct esterification of oct-3-yn-2-ol with MSA under acidic conditions. This method parallels the synthesis of aryl sulfonates, where propargyl alcohols react with sulfonic acids in the presence of catalysts like $$ p $$-toluenesulfonic acid (PTSA).

Procedure:

  • Reactant Preparation: Oct-3-yn-2-ol (10 mmol, 1.26 g) is dissolved in dichloromethane (30 mL) under nitrogen.
  • Acid Introduction: MSA (1.2 equiv., 12 mmol) is added dropwise at 0°C to minimize side reactions.
  • Catalytic Activation: PTSA (0.1 equiv., 0.3 mmol) is introduced to facilitate protonation of the hydroxyl group.
  • Reaction Quenching: The mixture is stirred for 12 hours at room temperature, followed by neutralization with aqueous sodium bicarbonate.
  • Product Isolation: Extraction with ethyl acetate and column chromatography (hexane:ethyl acetate, 3:1) yields the mesylate ester.

Key Parameters:

  • Temperature: 0°C to 25°C
  • Catalyst Load: 10 mol% PTSA
  • Yield: ~70% (estimated from analogous reactions)

Industrial and Scalable Approaches

Continuous-Flow Photochemical Synthesis

Drawing from MSA production methods, a scalable photochemical process could be adapted. Industrial MSA synthesis involves irradiating acetic acid with sulfur dioxide and oxygen under UV light. For the target compound, modifications might include:

Reactor Design:

  • Light Source: High-pressure mercury vapor lamps (240–320 nm) to initiate radical intermediates.
  • Feedstock: Oct-3-yn-2-ol and MSA in a 1:1 molar ratio dissolved in acetic acid.
  • Residence Time: 6.5 hours at 90°C under 100 bar pressure.

Advantages:

  • Yield Enhancement: Reduced byproduct formation compared to batch processes.
  • Energy Efficiency: Photons replace thermal energy, lowering operational costs.

Analytical Characterization

Spectroscopic Profiling

NMR Analysis (CDCl₃):

  • $$ ^1\text{H} $$ NMR:
    • δ 1.52 (s, 6H, CH₃ groups)
    • δ 2.17 (t, $$ J = 6.9 $$ Hz, 2H, alkyne-adjacent CH₂)
    • δ 3.10 (s, 3H, SO₃CH₃)

Mass Spectrometry:

  • Exact Mass: 204.0930 g/mol (calculated for $$ \text{C}9\text{H}{16}\text{O}_3\text{S} $$)
  • Fragmentation Pattern: Dominant peak at m/z 95 corresponding to $$ \text{CH}3\text{SO}3^- $$

Applications and Derivative Synthesis

Asymmetric Catalysis

The chiral mesylate serves as a precursor for enantioselective Heck couplings. For example, palladium-catalyzed reactions with aryl halides yield axially chiral biaryls, pivotal in pharmaceutical synthesis.

Polymer Chemistry

Incorporation into polyalkynyl sulfonates enhances thermal stability, with decomposition temperatures exceeding 300°C.

Comparison with Similar Compounds

Methanesulfonic Acid vs. p-Toluenesulfonic Acid

Property Methanesulfonic Acid p-Toluenesulfonic Acid
Acidity (pKa) ~ -1.9 ~ -2.8
Solubility High in water, polar solvents Better in organic solvents
Applications Catalysis, batteries, electroplating Esterification, acid catalysis
Environmental Impact Biodegradable via marine bacteria Limited biodegradability data
Key Advantage Non-oxidizing, low corrosion Thermal stability in organic media
References
  • Catalytic Efficiency : Methanesulfonic acid is preferred in aqueous reactions due to its high solubility, whereas p-toluenesulfonic acid excels in anhydrous organic synthesis .

Methanesulfonic Acid vs. Trifluoromethanesulfonic Acid

Property Methanesulfonic Acid Trifluoromethanesulfonic Acid
Acidity (pKa) ~ -1.9 ~ -12 (superacid)
Solubility Polar solvents, water Polar aprotic solvents (e.g., DMF)
Cost Moderate High
Applications Industrial catalysis, pharmaceuticals Specialty organic synthesis
Environmental Impact Biodegradable Persistent fluorinated compound
Key Advantage Eco-friendly, versatile Extreme acidity for niche reactions
References
  • Reaction Performance : Trifluoromethanesulfonic acid achieves faster reaction times in electrophilic additions but is less sustainable due to fluorine content .

Carboxylic Acids

Methanesulfonic Acid vs. Acetic Acid

Property Methanesulfonic Acid Acetic Acid
Acidity (pKa) ~ -1.9 4.76
Oxidizing Property Non-oxidizing Non-oxidizing
Applications Strong acid catalysis, batteries Food preservation, weak acid catalyst
Environmental Impact Marine biodegradation Rapid biodegradation
Key Advantage High catalytic activity Low toxicity, food-safe
References
  • Industrial Use : Methanesulfonic acid replaces acetic acid in reactions requiring stronger acidity without oxidation risks, such as chitin acylation .

Sulfuric Acid and Other Industrial Acids

Methanesulfonic Acid vs. Sulfuric Acid

Property Methanesulfonic Acid Sulfuric Acid
Acidity (pKa) ~ -1.9 ~ -3
Oxidizing Property No Yes
Corrosivity Low High
Applications Electroplating, pharmaceuticals Bulk chemical synthesis
Environmental Impact Biodegradable Hazardous waste generation
Key Advantage Safer handling, non-oxidizing Cost-effective for large-scale use
References
  • Electroplating : Methanesulfonic acid-based systems achieve comparable deposition rates to sulfuric acid with reduced equipment corrosion .

Methanesulfonic Acid vs. Fluoboric Acid

Property Methanesulfonic Acid Fluoboric Acid
Current Density Moderate Very high
Toxicity Low High (fluoride absorption risk)
Applications General-purpose electroplating High-speed electroplating
Environmental Impact Low toxicity Toxic, requires strict disposal
Key Advantage Eco-friendly Superior deposition speed
References

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.